molecular formula C6H9NO4S B1426199 (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate CAS No. 783325-24-6

(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate

Cat. No.: B1426199
CAS No.: 783325-24-6
M. Wt: 191.21 g/mol
InChI Key: JDIWPWGJSKETBA-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-oxazol-3-yl)methyl methanesulfonate is a sulfonate ester derivative featuring a 5-methyl-1,2-oxazole (isoxazole) ring linked to a methanesulfonyl group via a methylene bridge. This compound belongs to a broader class of sulfonate and sulfonamide derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and pesticidal properties. The 5-methylisoxazole moiety is a critical pharmacophore in several bioactive molecules, including sulfamethoxazole (SMX), a sulfonamide antibiotic . Methanesulfonate groups are often employed as leaving groups in organic synthesis or as stabilizing substituents in drug design due to their electron-withdrawing effects.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4S/c1-5-3-6(7-11-5)4-10-12(2,8)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWPWGJSKETBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate typically involves the reaction of (5-methyl-1,2-oxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(5-methyl-1,2-oxazol-3-yl)methanol+methanesulfonyl chloride(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate+HCl\text{(5-methyl-1,2-oxazol-3-yl)methanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (5-methyl-1,2-oxazol-3-yl)methanol+methanesulfonyl chloride→(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives with potential biological activities.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

  • Substitution reactions yield various substituted oxazole derivatives.
  • Oxidation reactions can produce oxazole N-oxides or other oxidized derivatives.
  • Reduction reactions typically yield reduced oxazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate depends on its specific application. In nucleophilic substitution reactions, the methanesulfonate group acts as a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the oxazole ring. This results in the formation of various substituted products.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Key Structural Features Biological Activity Reference
(5-Methyl-1,2-oxazol-3-yl)methyl methanesulfonate C₆H₉NO₄S 5-Methylisoxazole + methanesulfonate ester Under investigation N/A
Sulfamethoxazole (SMX) C₁₀H₁₁N₃O₃S 5-Methylisoxazole + 4-aminobenzenesulfonamide Antibacterial
4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate C₁₅H₁₂NO₃S₃ Dithiazolone + tosyl ester Unreported
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole C₁₄H₁₁N₅OS₂ Triazolothiadiazole + 5-methylisoxazole + benzyl Structural studies
Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide C₁₀H₁₀N₂O₅S 5-Methylisoxazole + hydroxyphenylsulfonamide SMX metabolite

Environmental and Toxicological Profiles

  • Biodegradation :

    • SMX undergoes partial degradation (~30%) in humans, with residual parent compound and metabolites entering wastewater .
    • Methanesulfonate esters are more recalcitrant due to their stable sulfonate group, posing challenges for environmental remediation .
  • Toxicity :

    • SMX metabolites like 5-methyl-1,2-oxazol-3-amine (C₄H₆N₂O) are less toxic but may contribute to antibiotic resistance .

Biological Activity

(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. Understanding its biological activity involves exploring its mechanisms of action, synthesis, and applications in various fields.

The synthesis of this compound typically involves the reaction of (5-methyl-1,2-oxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis. The general reaction can be summarized as follows:

 5 methyl 1 2 oxazol 3 yl methanol+methanesulfonyl chloride 5 methyl 1 2 oxazol 3 yl methyl methanesulfonate+HCl\text{ 5 methyl 1 2 oxazol 3 yl methanol}+\text{methanesulfonyl chloride}\rightarrow \text{ 5 methyl 1 2 oxazol 3 yl methyl methanesulfonate}+\text{HCl}

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as an excellent leaving group, facilitating the attack by various nucleophiles such as amines or thiols. This property makes it a valuable intermediate in the synthesis of biologically active compounds.

Types of Reactions

  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions where it forms new derivatives.
  • Oxidation and Reduction : It can be oxidized or reduced to introduce or modify functional groups, potentially enhancing its biological activity.

Biological Applications

Research has indicated several potential applications for this compound:

Antimicrobial Properties

Studies have suggested that derivatives of this compound may possess antimicrobial properties. For example, similar oxazole derivatives have shown effectiveness against various bacterial strains, indicating potential for development into antimicrobial agents .

Anticancer Activity

The compound is being explored for its role in drug discovery, particularly in synthesizing compounds with anticancer properties. Its ability to modify biological pathways through nucleophilic substitution may lead to the development of novel therapeutics targeting cancer cells .

Genetic Studies

Methyl methanesulfonate (MMS), a related compound, has been extensively studied for its mutagenic effects. It has been shown to induce mutations in various cell lines and organisms, including gene mutations at the hprt locus in Chinese hamster ovary cells . This suggests that this compound may also exhibit similar genetic activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

StudyFindings
Generoso et al. (1991)Found that methyl methanesulfonate induced gene mutations and chromosomal aberrations in mammalian cells .
IARC MonographsReported on the mutagenic effects of methyl methanesulfonate across multiple test systems .
Benchchem ResearchHighlighted the compound's utility as a building block for synthesizing complex organic molecules with potential therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate
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(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate

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